![molecular formula C11H9Br3N2S B1518735 2-Brom-3-(4-bromphenyl)-5,6-dihydroimidazo[2,1-b]thiazolhydrobromid CAS No. 1172759-40-8](/img/structure/B1518735.png)

2-Brom-3-(4-bromphenyl)-5,6-dihydroimidazo[2,1-b]thiazolhydrobromid

Übersicht

Beschreibung

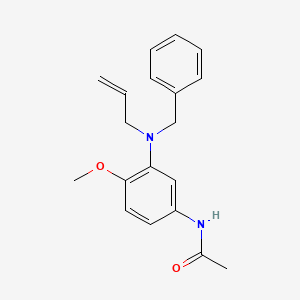

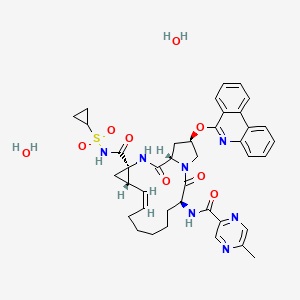

“2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic compounds that possess sulfur and nitrogen atoms . They have been the subject of extensive research due to their diverse biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the creation of a novel series of compounds, confirmed by their physicochemical and spectral characteristics . A key step in the procedure of synthesizing related compounds was demonstrated to be two-fold Cu-catalysed C–N coupling reactions .Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by physicochemical and spectral characteristics . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been evaluated for their in vitro antimicrobial activity using the turbidimetric method . Antifungal activity results demonstrated that certain compounds displayed significant antifungal activity against C. albicans .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazolderivate, einschließlich der betreffenden Verbindung, haben eine antioxidative Wirkung gezeigt . Antioxidantien sind entscheidend für die Neutralisierung schädlicher freier Radikale im Körper, die verschiedene Gesundheitsprobleme wie Alterung, Krebs und Herzkrankheiten verhindern können.

Analgetische Aktivität

Thiazolverbindungen wurden mit analgetischen (schmerzlindernden) Eigenschaften in Verbindung gebracht . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Schmerzmittel.

Entzündungshemmende Aktivität

Diese Verbindungen haben auch entzündungshemmende Wirkungen gezeigt . Entzündungen sind eine häufige Reaktion auf Verletzungen oder Krankheiten, und ihre Kontrolle ist bei vielen Gesundheitszuständen entscheidend, von Arthritis bis hin zu Herzerkrankungen.

Antimikrobielle und Antimykotische Aktivitäten

Thiazolderivate haben antimikrobielle und antimykotische Aktivitäten gezeigt . Beispielsweise zeigten einige 2-substituierte 4-(2,5-Dichlorthienyl)-1,3-thiazole, die aus 2-Brom-1-(2,5-Dichlorthien-3-yl)ethanon synthetisiert wurden, vielversprechende Ergebnisse gegen bestimmte Bakterien- und Pilzarten .

Antivirale Aktivität

Die antiviralen Eigenschaften von Thiazolverbindungen machen sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente .

Diuretische Aktivität

Thiazolderivate wurden mit diuretischer Aktivität in Verbindung gebracht . Diuretika helfen dem Körper, überschüssige Flüssigkeit auszuscheiden, und werden zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, darunter Bluthochdruck und Herzinsuffizienz.

Antiepileptische Aktivität

Verbindungen aus der Thiazol-Familie haben sich als potenzielle Antiepileptika erwiesen . Antiepileptika werden zur Kontrolle von Krampfanfällen bei Erkrankungen wie Epilepsie eingesetzt.

Neuroprotektive Aktivität

Thiazolderivate haben neuroprotektive Wirkungen gezeigt . Dies bedeutet, dass sie möglicherweise zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson eingesetzt werden könnten.

Antitumor- oder Zytotoxische Aktivität

Schließlich haben Thiazolverbindungen Antitumor- oder zytotoxische Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen in der Krebsbehandlung hin.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating into dna .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability, but the specific properties can vary depending on the exact structure of the compound .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

Safety and Hazards

Zukünftige Richtungen

To overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer, research is now focused towards new antimicrobial agents with expansion of bioactivity of existing drugs and also with novel targets so as to address the problem of resistance .

Biochemische Analyse

Biochemical Properties

2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The compound’s interaction with these enzymes involves binding to their active sites, thereby blocking their catalytic functions. Additionally, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can form complexes with proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . This modulation of gene expression can lead to changes in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

At the molecular level, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide exerts its effects through several mechanisms. One key mechanism involves binding to the active sites of enzymes, leading to their inhibition . This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the compound. Additionally, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can interact with DNA, causing changes in its structure and affecting gene expression . These interactions can result in the activation or repression of specific genes, ultimately influencing cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, leading to prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage.

Metabolic Pathways

2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and overall efficacy. Additionally, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The localization and accumulation of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can influence its biological activity, as it may interact with different biomolecules depending on its cellular location .

Subcellular Localization

The subcellular localization of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

2-bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2S.BrH/c12-8-3-1-7(2-4-8)9-10(13)16-11-14-5-6-15(9)11;/h1-4H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCBKVZNGNCICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(SC2=N1)Br)C3=CC=C(C=C3)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656481 | |

| Record name | 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172759-40-8 | |

| Record name | 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B1518661.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate](/img/structure/B1518678.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)